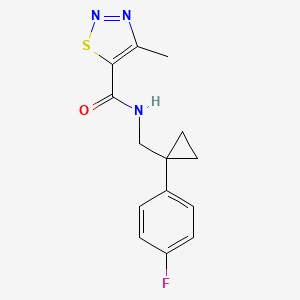

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide

Übersicht

Beschreibung

“N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide” is a compound that has been characterized by NMR spectroscopy and single-crystal X-ray diffraction . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of a similar compound, “N′-(1-benzylpiperidin-4-yl)acetohydrazide”, has been reported . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” has been studied . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each with a very similar conformation .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide and related compounds have been extensively studied for their synthesis and bioactivity. Cheng De-ju (2015) elaborated on the synthesis of N-allyl-2-chloro-N-(piperidin-4-yl) benzamide, leading to the development of novel non-peptide CCR5 antagonists, demonstrating significant bioactivities (Cheng De-ju, 2015). Similarly, Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, evaluating their binding properties for σ1 and σ2 receptors, with these compounds showing higher affinity for σ1 receptors (Yun-Sheng Huang et al., 2001).

Characterization and Potential Applications

H. Bi (2014) conducted research on the preparation and characterization of novel non-peptide CCR5 antagonists, including this compound derivatives. These compounds were characterized using techniques like NMR and mass spectrometry (H. Bi, 2014). Additionally, John et al. (1995) explored the potential of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide as a high-affinity sigma receptor ligand for imaging breast cancer, indicating its potential in cancer diagnosis and research (C. John et al., 1995).

Therapeutic Research

In therapeutic research, Monjas et al. (2017) described the synthesis of donepezil-based derivatives of N-(1-benzylpiperidin-4-yl) compounds, highlighting their neuroprotective potential for treating neurodegenerative diseases (L. Monjas et al., 2017). Shiue et al. (1997) synthesized N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound with high affinity to sigma receptors, suggesting its use in PET imaging of sigma receptors in humans (C. Shiue et al., 1997).

Antimicrobial and Anticancer Research

Desai et al. (2009) explored N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamides for their antimicrobial activity, finding enhanced activity with certain substitutions (N. Desai et al., 2009). In the field of anticancer research, Sadashiva et al. (2022) synthesized N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, evaluating them as potential antibiofilm agents with significant antisalmonella activity (Maralinganadoddi P. Sadashiva et al., 2022).

Wirkmechanismus

Target of Action

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide is a synthetic compound that belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The primary target of this compound is Beta-secretase 1 , an enzyme that plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that compounds of the n-benzylpiperidines class can inhibit the activity of their target enzymes . In the case of Beta-secretase 1, inhibition would prevent the formation of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease .

Result of Action

Based on its target, it is plausible that it could reduce the production of beta-amyloid peptides, potentially mitigating the progression of alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDOXFZXXXPIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)

![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)

![N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2882494.png)

![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)